molecular formula C18H10N2O2 B11202730 2-Oxo-4-phenyl-1,2-dihydro[1]benzofuro[3,2-b]pyridine-3-carbonitrile

2-Oxo-4-phenyl-1,2-dihydro[1]benzofuro[3,2-b]pyridine-3-carbonitrile

Cat. No.: B11202730
M. Wt: 286.3 g/mol
InChI Key: OUTPEZLYOXXCSE-UHFFFAOYSA-N
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Description

2-oxo-4-phenyl-1,2-dihydro1benzofuro[3,2-b]pyridin-3-yl cyanide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structural features, has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-4-phenyl-1,2-dihydro1benzofuro[3,2-b]pyridin-3-yl cyanide typically involves multi-step organic reactions. One common method involves the annulation reaction of aurone-derived α,β-unsaturated imines with activated terminal alkynes, mediated by triethylamine . This reaction yields 1,4-dihydrobenzofuro[3,2-b]pyridines, which can be further aromatized to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis (MWI) to enhance reaction rates and yields. This method has been employed to synthesize various benzofuran derivatives, demonstrating its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-oxo-4-phenyl-1,2-dihydro1benzofuro[3,2-b]pyridin-3-yl cyanide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to optimize yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce hydrogenated compounds.

Scientific Research Applications

2-oxo-4-phenyl-1,2-dihydro1benzofuro[3,2-b]pyridin-3-yl cyanide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-oxo-4-phenyl-1,2-dihydro1benzofuro[3,2-b]pyridin-3-yl cyanide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of tumor growth, bacterial proliferation, or other biological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives such as:

  • Psoralen
  • 8-methoxypsoralen
  • Angelicin

Uniqueness

What sets 2-oxo-4-phenyl-1,2-dihydro1benzofuro[3,2-b]pyridin-3-yl cyanide apart is its specific structural configuration, which imparts unique biological activities and chemical reactivity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

Molecular Formula

C18H10N2O2

Molecular Weight

286.3 g/mol

IUPAC Name

2-oxo-4-phenyl-1H-[1]benzofuro[3,2-b]pyridine-3-carbonitrile

InChI

InChI=1S/C18H10N2O2/c19-10-13-15(11-6-2-1-3-7-11)17-16(20-18(13)21)12-8-4-5-9-14(12)22-17/h1-9H,(H,20,21)

InChI Key

OUTPEZLYOXXCSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2OC4=CC=CC=C43)C#N

Origin of Product

United States

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